molecular formula C7H7BClFO3 B6303997 2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid CAS No. 2121512-25-0

2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid

Cat. No. B6303997
CAS RN: 2121512-25-0
M. Wt: 204.39 g/mol
InChI Key: MKVWRWZBKIHJER-UHFFFAOYSA-N
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Description

“2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid” is a derivative of phenylboronic acid . Phenylboronic acid, abbreviated as PhB(OH)2, is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It is commonly used in organic synthesis . Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis .


Synthesis Analysis

Phenylboronic acid can be synthesized using phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product . Other routes to phenylboronic acid involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid . Aryl halides or triflates can be coupled with diboronyl reagents using transition metal catalysts .


Chemical Reactions Analysis

Phenylboronic acid is involved in Suzuki–Miyaura (SM) cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Physical And Chemical Properties Analysis

Phenylboronic acid is a white to yellow powder . It is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . The melting point of phenylboronic acid is 216 °C .

Scientific Research Applications

Suzuki–Miyaura Coupling

The compound is used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Sensing Applications

Boronic acids, including 2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid, are increasingly utilized in diverse areas of research, including various sensing applications . These applications can be homogeneous assays or heterogeneous detection .

Interactions with Diols

The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling, protein manipulation and modification, to separation and the development of therapeutics .

Interactions with Strong Lewis Bases

Boronic acids interact with strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications .

Protein Manipulation and Cell Labelling

An area of particular growth is the interaction of boronic acids with proteins, their manipulation and cell labelling .

Electrophoresis of Glycated Molecules

Boronic acids are also used for electrophoresis of glycated molecules .

Building Materials for Microparticles

They are employed as building materials for microparticles for analytical methods .

Controlled Release of Insulin

Boronic acids are used in polymers for the controlled release of insulin .

Safety and Hazards

Phenylboronic acid is labeled with the signal word “Warning” according to GHS labelling . It is advised to avoid contact with skin and eyes, and to avoid formation of dust and aerosols . Use of personal protective equipment is recommended .

Mechanism of Action

Target of Action

The primary target of 2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium, forming a new palladium-carbon bond . This is a key step in the Suzuki-Miyaura cross-coupling reaction .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction involves several biochemical pathways. The reaction begins with the oxidative addition of an electrophilic organic group to palladium, followed by transmetalation, and finally reductive elimination . The result is the formation of a new carbon-carbon bond .

Pharmacokinetics

It’s known that boronic esters, such as this compound, are generally stable and readily prepared . They are also considered environmentally benign .

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals and polymers .

Action Environment

The action of 2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid is influenced by several environmental factors. For instance, the pH can significantly affect the rate of the reaction . The compound is also sensitive to air and moisture, which can affect its stability . Therefore, it’s important to handle and store the compound properly to maintain its efficacy .

properties

IUPAC Name

[2-chloro-3-fluoro-4-(hydroxymethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClFO3/c9-6-5(8(12)13)2-1-4(3-11)7(6)10/h1-2,11-13H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVWRWZBKIHJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)CO)F)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901185575
Record name Boronic acid, B-[2-chloro-3-fluoro-4-(hydroxymethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901185575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid

CAS RN

2121512-25-0
Record name Boronic acid, B-[2-chloro-3-fluoro-4-(hydroxymethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121512-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-chloro-3-fluoro-4-(hydroxymethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901185575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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